![molecular formula C14H22N2O B1518309 Benzyl[1-(morpholin-4-yl)propan-2-yl]amine CAS No. 106476-34-0](/img/structure/B1518309.png)
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Overview
Description
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a chemical compound with the CAS Number: 106476-34-0 . It has a molecular weight of 234.34 . The IUPAC name for this compound is N-benzyl-1-(4-morpholinyl)-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The Inchi Code for Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is 1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine is a liquid at room temperature . It has a molecular weight of 234.34 .Scientific Research Applications
Environmental Phenol Exposure in Pregnant Women A study investigated the exposure to various environmental phenols, including benzophenone-3, bisphenol A (BPA), and others in pregnant women. It aimed to assess exposure to these chemicals or their precursors by measuring urinary concentrations. The research found significant differences in concentrations based on racial/ethnic differences and geographic location, indicating differential exposures. Although this study does not focus on Benzyl[1-(morpholin-4-yl)propan-2-yl]amine directly, it highlights the broad context of environmental phenol exposure research and the methodologies employed to assess and understand exposure levels in specific populations, such as pregnant women (Mortensen et al., 2014).
Metabolism and Disposition of Orexin Receptor Antagonist Another study investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist. This study is particularly relevant because it deals with the metabolic pathways and disposition of a compound with a structure that includes a benzylamine moiety, similar to Benzyl[1-(morpholin-4-yl)propan-2-yl]amine. The findings revealed the principal circulating components in plasma and the major routes of metabolism, providing insights into how similar compounds are processed within the body (Renzulli et al., 2011).
Urinary Volatiles in Health and Disease Research has suggested that volatile aromatic amines may be of diagnostic use and could contribute to the etiology or pathogenesis of diseases like periodontal disease. A study identified and quantified volatile aromatic amines in the oral cavity, suggesting their potential relevance in disease processes. This study informs the broader field of research on aromatic amines, to which Benzyl[1-(morpholin-4-yl)propan-2-yl]amine belongs (Kostelc et al., 1981).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-1-morpholin-4-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFOSQAXSIYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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